molecular formula C13H14N2O2 B2627022 N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide CAS No. 2174151-63-2

N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide

Cat. No.: B2627022
CAS No.: 2174151-63-2
M. Wt: 230.267
InChI Key: CXTNZZWHYUVHDT-UHFFFAOYSA-N
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Description

N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide is a chemical compound characterized by a pyrrolidine ring with a phenyl group and an amide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions in acetone for 24 hours . This reaction yields the desired pyrrolidine derivative, which can then be further functionalized to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the phenyl group allow the compound to fit into specific binding sites, where it can exert its effects by inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Similar in structure but lacks the phenyl group.

    Pyrrolidine-2,5-dione: Contains an additional carbonyl group compared to N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

This compound is unique due to the combination of the pyrrolidine ring, the phenyl group, and the amide group. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

N-(2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12(16)14-11-8-9-15(13(11)17)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTNZZWHYUVHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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